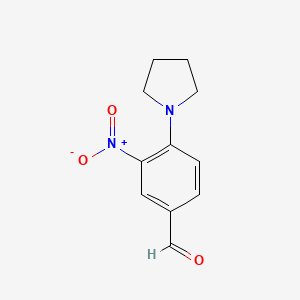

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Vue d'ensemble

Description

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is characterized by a benzaldehyde core substituted with a nitro group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is typically a solid at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid.

Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Route

| Step | Reaction Conditions | Products |

|---|---|---|

| Nitration | Concentrated nitric acid & sulfuric acid | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde |

| Purification | Recrystallization or column chromatography | Pure this compound |

Biochemical Properties

This compound exhibits significant biochemical properties that make it a valuable compound in research. It interacts with various enzymes, particularly aldehyde dehydrogenases, which are crucial in metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that influence cellular processes through redox reactions.

Applications in Medicinal Chemistry

The potential therapeutic applications of this compound are vast, particularly in cancer treatment and metabolic disorders.

Cancer Research

Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways. For instance, it has been reported to inhibit tubulin polymerization, which is critical for cancer cell division .

Targeting Aldehyde Dehydrogenases

Aldehyde dehydrogenases are overexpressed in various cancers, including prostate cancer. Compounds similar to this compound have been explored for their inhibitory effects on these enzymes, showcasing potential for therapeutic intervention .

Antioxidant Activity

Preliminary studies indicate that compounds derived from or related to this compound exhibit antioxidant properties, which may contribute to their therapeutic efficacy in managing oxidative stress-related diseases .

Case Study 1: Inhibition of Aldehyde Dehydrogenase Isoforms

Research has demonstrated that certain analogues of this compound exhibit potent inhibitory activity against aldehyde dehydrogenase isoforms, showing IC50 values significantly lower than traditional inhibitors . This suggests that modifications to the pyrrolidinyl group can enhance selectivity and potency.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have revealed that derivatives of this compound possess cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The mechanism involves disruption of microtubule dynamics through tubulin inhibition .

Mécanisme D'action

The mechanism of action of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde: Contains a methoxy group and an oxo-pyrrolidinyl group.

3-Nitro-4-(phenylthio)benzaldehyde: Substituted with a phenylthio group instead of a pyrrolidinyl group.

Uniqueness

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Activité Biologique

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, with the empirical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group at the third position and a pyrrolidinyl group at the fourth position of the benzaldehyde ring. This unique structure contributes to its reactivity and biological properties, making it a subject of interest for synthetic and medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves the nitration of 4-(pyrrolidin-1-yl)benzaldehyde. The reaction conditions are critical for achieving a high yield and purity of the product. The general synthetic pathway can be summarized as follows:

- Starting Material : 4-(Pyrrolidin-1-yl)benzaldehyde.

- Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Reaction Conditions : Controlled temperature to prevent over-nitration.

- Purification : Crystallization or chromatography to isolate the desired product.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting cell division processes.

A study demonstrated that compounds similar to this compound showed activity against human breast cancer cell lines (MCF-7) and other immortalized cancer cell lines . The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Inhibition of tubulin polymerization |

| FS4-LTM | 15 | Disruption of mitotic spindle formation |

| KB-3-1 | 12 | Induction of apoptosis |

Enzyme Interaction

This compound also interacts with enzymes involved in aldehyde metabolism, suggesting potential roles in various biochemical pathways. Its ability to modulate enzyme activity indicates possible therapeutic implications in drug development targeting specific metabolic pathways.

A notable study highlighted its interaction with aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxifying aldehydes and is implicated in cancer progression. The compound's derivatives showed varying degrees of inhibition on different ALDH isoforms, indicating potential for further development as an anticancer agent .

Case Study 1: Antimycobacterial Activity

In a study examining novel compounds for antimycobacterial activity, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. While direct comparisons were not made, the structural similarities suggested potential for similar activity profiles against this pathogen, warranting further investigation into its use as an antimicrobial agent .

Case Study 2: Inhibition of Type III Secretion System

Another investigation focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. Compounds structurally related to this compound were evaluated for their ability to inhibit T3SS-mediated secretion. Results indicated that modifications in structure could enhance or diminish inhibitory effects, highlighting the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONHBESCCBXPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344788 | |

| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284679-97-6 | |

| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.